5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide
Description
5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide (hereafter referred to as Compound A) is a salicylanilide derivative characterized by:
- Core structure: A salicylic acid moiety with a 5-chloro substituent and an anilide group substituted with a 4-(trifluoromethyl)sulfonylphenyl chain.
- Molecular formula: C₁₄H₉ClF₃NO₃S (molecular weight: 363.74 g/mol).
- Key properties: Melting point of 222–223°C , confirmed via NMR and MS analyses.
Compound A exhibits dual biological activity, including antimicrobial effects (e.g., against Staphylococcus aureus and Mycobacterium tuberculosis) and cytotoxicity against cancer cell lines (e.g., THP-1 monocytic leukemia cells) . Its activity is attributed to the trifluoromethylsulfonyl group, which enhances lipophilicity and target binding .
Properties
CAS No. |
634186-47-3 |
|---|---|
Molecular Formula |
C14H9ClF3NO4S |
Molecular Weight |
379.7 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[4-(trifluoromethylsulfonyl)phenyl]benzamide |
InChI |
InChI=1S/C14H9ClF3NO4S/c15-8-1-6-12(20)11(7-8)13(21)19-9-2-4-10(5-3-9)24(22,23)14(16,17)18/h1-7,20H,(H,19,21) |
InChI Key |
CEGDXWCPUFJDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts acylation to introduce the chloro group, followed by hydroxylation and subsequent sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, altering the compound’s properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while substitution of the chloro group can result in various substituted benzamides .
Scientific Research Applications
5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfonyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethylsulfonyl group is particularly important for enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Key Substituents
Antimicrobial Activity (MIC Values)
- Key findings :
Cytotoxicity (IC₅₀ Against THP-1 Cells)
| Compound | IC₅₀ (µM) |
|---|---|
| Compound A | Not reported |
| 3e | 1.4–10 |
| 3f | 1.4–10 |
| 3c | >10 |
Mechanistic Insights
- Cytotoxicity : Linked to mitochondrial dysfunction and ROS generation in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
